Differential Use of (R)-Octenylalanine vs. (S)-Pentenylalanine in i, i+7 Peptide Stapling Motifs
In the established design rules for all-hydrocarbon stapled peptides, the specific combination of non-natural amino acids is dictated by the desired staple geometry. For a double-turn (i, i+7) staple, the required cross-linking pair is either (R)-2-(7′-octenyl)alanine [which is (R)-2-amino-2-methyldec-9-enoic acid] at the i position paired with (S)-2-(4′-pentenyl)alanine at i+7, or the inverse stereochemical pairing: (S)-octenylalanine with (R)-pentenylalanine [1]. This combination is non-interchangeable with a pairing of two pentenylalanine residues, which would yield an i, i+4 single-turn staple, or two octenylalanine residues, which would create a longer but conformationally strained or improperly oriented cross-link for this specific spacing [2]. The 8-carbon chain of the octenylalanine residue provides the necessary reach across the 3.6 residues per turn of an α-helix, bridging the 7-amino-acid gap that the 5-carbon chain of pentenylalanine cannot span alone [1]. This design rule is quantified by the amino acid spacing: an i, i+7 separation (~two helical turns) requires the specific 8-carbon + 5-carbon complementary pair for optimal metathesis and helix stabilization.
| Evidence Dimension | Chain Length Requirement for i, i+7 Staple Geometry |
|---|---|
| Target Compound Data | (R)-2-amino-2-methyldec-9-enoic acid (8-carbon side chain; octenylalanine) |
| Comparator Or Baseline | (S)-2-(4′-pentenyl)alanine (5-carbon side chain) |
| Quantified Difference | i, i+7 staple requires a combination of 8-carbon and 5-carbon residues; i, i+4 staple uses two 5-carbon residues. The 8-carbon chain length of the target compound is obligatory for one of the two positions in an i, i+7 staple. |
| Conditions | Solid-phase peptide synthesis and ring-closing olefin metathesis on resin-bound α-helical peptides [1]. |
Why This Matters
Procurement must specify the exact (R)-octenylalanine to successfully synthesize i, i+7 stapled peptides; substitution with a shorter-chain analog will fail to produce the correctly spanned macrocycle.
- [1] Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. https://doi.org/10.1021/jm4011675 View Source
- [2] Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. https://doi.org/10.1038/nprot.2011.324 View Source
